N-(5-Bromopyridin-3-yl)propane-2-sulfonamide
CAS No.: 1093819-33-0
Cat. No.: VC2844020
Molecular Formula: C8H11BrN2O2S
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093819-33-0 |
|---|---|
| Molecular Formula | C8H11BrN2O2S |
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | N-(5-bromopyridin-3-yl)propane-2-sulfonamide |
| Standard InChI | InChI=1S/C8H11BrN2O2S/c1-6(2)14(12,13)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 |
| Standard InChI Key | RMLUFKFISOBCRH-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)NC1=CC(=CN=C1)Br |
| Canonical SMILES | CC(C)S(=O)(=O)NC1=CC(=CN=C1)Br |
Introduction
Chemical Properties and Structure
Molecular Composition
N-(5-Bromopyridin-3-yl)propane-2-sulfonamide has the molecular formula C8H11BrN2O2S with a calculated molecular weight of 279.15 g/mol . The structure comprises a pyridine ring with bromine substitution and a propane-2-sulfonamide group, creating a molecule with multiple functional groups that can participate in various chemical interactions.
Structural Features
The compound contains several key structural features that define its chemical behavior:
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A pyridine ring with nitrogen at position 1
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A bromine atom at position 5 of the pyridine ring
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A sulfonamide group (SO2-NH) attached to position 3 of the pyridine
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An isopropyl (propan-2-yl) group attached to the sulfonyl moiety
These structural elements combine to create a molecule with both polar and nonpolar regions, potentially enabling interactions with diverse biological targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
Physical Properties
While comprehensive physical property data is limited in the available literature, the compound is expected to exist as a solid at room temperature based on its molecular weight and functional groups. The presence of the sulfonamide group typically confers moderate water solubility, while the bromine substituent and isopropyl group contribute to lipophilicity. This balanced profile may be advantageous for pharmaceutical applications, potentially offering reasonable membrane permeability while maintaining sufficient aqueous solubility.
| Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|---|
| TRC | N497435 | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | 1093819-33-0 | 10mg | $45 | 2021-12-16 |
| TRC | N497435 | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | 1093819-33-0 | 50mg | $65 | 2021-12-16 |
| American Custom Chemicals Corporation | HCH0369759 | N-(5-BROMOPYRIDIN-3-YL)PROPANE-2-SULFONAMIDE 95.00% | 1093819-33-0 | 5MG | $496.88 | 2021-12-16 |
| Chemenu | CM172100 | N-(5-bromopyridin-3-yl)propane-2-sulfonamide 95% | 1093819-33-0 | 1g | $505 | 2021-12-16 |
| Crysdot | CD11353533 | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide 95+% | 1093819-33-0 | 1g | $535 | 2021-12-16 |
The significant price variations likely reflect differences in purity specifications, manufacturing processes, and market positioning strategies of different suppliers . For research purposes, it is noteworthy that TRC offers the compound at a considerably lower price point compared to other suppliers, though in smaller quantities.
Global Distribution Network
The compound is distributed through a network of global suppliers, including companies based in China and other regions . This global supply chain suggests established manufacturing processes and potential international research interest in this compound or structurally related derivatives.
Synthetic Approaches and Preparation
Related Synthetic Methodologies
Insight into potential synthetic approaches may be gained from related compounds. For instance, the literature describes the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides through alkylation of 5-bromothiophene-2-sulfonamide using alkyl bromides in the presence of LiH at room temperature . While this involves a thiophene rather than a pyridine scaffold, similar principles might apply to the synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide, potentially involving the reaction of a brominated pyridine precursor with appropriate sulfonylating agents.
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